molecular formula C84H68O8Rh2 B13110127 Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)

Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)

Cat. No.: B13110127
M. Wt: 1411.2 g/mol
InChI Key: NVBRRPXJHDSHMY-UHFFFAOYSA-J
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Description

Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is a rhodium-based compound with the molecular formula C12H20O8Rh2 and a molecular weight of 498.10. It is known for its applications as a catalyst in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) typically involves the reaction of rhodium(II) acetate with 3,3,3-triphenylpropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted rhodium complexes .

Scientific Research Applications

Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as cyclopropanation, C-H activation, and aziridination.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in various industrial processes that require efficient and selective catalysis.

Mechanism of Action

The mechanism by which di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) exerts its effects involves its ability to coordinate with organic substrates and facilitate their transformation. The compound’s rhodium centers act as active sites for catalysis, enabling the activation of chemical bonds and the formation of new products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Similar Compounds

    Di-rhodium(II)tetrakis(acetate): Another rhodium-based catalyst with similar applications in organic synthesis.

    Di-rhodium(II)tetrakis(benzoate): A compound with comparable catalytic properties but different ligand structures.

    Di-rhodium(II)tetrakis(2,2,2-triphenylacetate): Similar in structure but with variations in the ligand composition.

Uniqueness

Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C84H68O8Rh2

Molecular Weight

1411.2 g/mol

IUPAC Name

rhodium(2+);3,3,3-triphenylpropanoate

InChI

InChI=1S/4C21H18O2.2Rh/c4*22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;;/h4*1-15H,16H2,(H,22,23);;/q;;;;2*+2/p-4

InChI Key

NVBRRPXJHDSHMY-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Rh+2].[Rh+2]

Origin of Product

United States

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